molecular formula C12H18O2 B1396578 2-(2-Isobutoxyphenyl)ethanol CAS No. 1378825-15-0

2-(2-Isobutoxyphenyl)ethanol

Cat. No.: B1396578
CAS No.: 1378825-15-0
M. Wt: 194.27 g/mol
InChI Key: WBSZJBBZQGKMNB-UHFFFAOYSA-N
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Description

2-(2-Isobutoxyphenyl)ethanol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-methylpropoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10(2)9-14-12-6-4-3-5-11(12)7-8-13/h3-6,10,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSZJBBZQGKMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Ortho-Isobutoxy Phenethyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Version 2.4 | Chemical Series: Alkoxy-Phenethyls

Part 1: Executive Summary & Structural Logic

Ortho-isobutoxy phenethyl alcohol (2-(2-isobutoxyphenyl)ethanol) represents a privileged scaffold in modern medicinal chemistry, particularly in the optimization of G-Protein Coupled Receptor (GPCR) ligands and ion channel modulators. Unlike its simpler analogs (ortho-methoxy or ethoxy), the isobutoxy substituent introduces a critical balance of steric bulk and lipophilicity that can drastically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug candidate.

This guide details the physicochemical properties, synthetic pathways, and application of this scaffold in drug discovery. It is designed for medicinal chemists seeking to exploit the "ortho-effect" to lock conformations or block metabolic soft spots.

Core Value Proposition
  • Conformational Control: The bulky isobutoxy group at the ortho position creates significant steric hindrance, often forcing the ethyl-alcohol side chain out of the aromatic plane. This "pre-organization" can reduce the entropic penalty of binding to a receptor.

  • Metabolic Shielding: The branched isobutyl group is more resistant to O-dealkylation by CYP450 enzymes compared to straight-chain alkoxy groups (methoxy/ethoxy), extending half-life.

  • Lipophilic Tuning: With a predicted LogP shift of ~ +1.2 units relative to the methoxy analog, this derivative enhances membrane permeability, crucial for CNS-targeted therapeutics.

Part 2: Chemical Specifications & Physicochemical Profile[1][2]

Table 1: Key Chemical Data for this compound

PropertySpecificationNotes
IUPAC Name 2-(2-(2-methylpropoxy)phenyl)ethanolUnambiguous identifier
CAS Number 1378825-15-0Primary identifier for the parent alcohol [1]
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Predicted) 3.1 - 3.4High lipophilicity; suitable for CNS penetration
H-Bond Donors 1 (Alcohol -OH)Versatile handle for derivatization
H-Bond Acceptors 2 (Ether -O-, Alcohol -O-)
Rotatable Bonds 5High flexibility unless constrained by binding
Physical State Viscous Colorless/Yellow LiquidTypical for phenethyl ethers
Part 3: Synthetic Methodologies

The synthesis of ortho-isobutoxy phenethyl alcohol derivatives generally follows two robust pathways. The choice depends on the availability of starting materials (Salicylaldehyde vs. 2-Hydroxyphenethyl alcohol).

Pathway A: The Tyrosol Route (Direct Alkylation)

This is the most direct route if 2-hydroxyphenethyl alcohol is available. It minimizes steps but requires careful control to avoid O-alkylation of the aliphatic alcohol.

  • Starting Material: 2-Hydroxyphenethyl alcohol (Tyrosol isomer).

  • Reagents: Isobutyl bromide, Potassium Carbonate (

    
    ), DMF or Acetone.
    
  • Mechanism: Williamson Ether Synthesis.

  • Selectivity: The phenolic hydroxyl is significantly more acidic (

    
    ) than the primary aliphatic alcohol (
    
    
    
    ), allowing selective alkylation using weak bases.
Pathway B: The Henry Reaction/Reduction Route (De Novo Construction)

Used when the phenethyl skeleton needs to be built from scratch, often allowing for introduction of chiral centers on the ethyl chain.

  • Starting Material: Salicylaldehyde.

  • Step 1 (Alkylation): Reaction with isobutyl bromide to form 2-isobutoxybenzaldehyde.

  • Step 2 (Henry Reaction): Condensation with nitromethane to form the nitrostyrene.

  • Step 3 (Reduction): Reduction of the nitro group and alkene (e.g.,

    
    ) to the amine, followed by diazotization/hydrolysis (inefficient) OR direct homologation methods.
    
    • Alternative Step 2/3: Wittig reaction to the ester followed by reduction.

Visualization: Synthetic Workflow

SynthesisPathways cluster_legend Legend Start1 2-Hydroxyphenethyl Alcohol Product 2-(2-Isobutoxyphenyl) ethanol Start1->Product Isobutyl Bromide K2CO3, DMF (Selective O-Alkylation) Start2 Salicylaldehyde Inter1 2-Isobutoxy- benzaldehyde Start2->Inter1 Isobutyl Bromide Base Inter2 2-Isobutoxy- phenylacetic Acid Inter1->Inter2 Homologation (Arndt-Eistert or similar) Inter2->Product Reduction (LiAlH4 or BH3) Deriv1 Bromide Derivative (Alkylating Agent) Product->Deriv1 PBr3 or MsCl/LiBr Deriv2 Dihydrobenzofuran (Cyclized) Product->Deriv2 Acid Catalyzed Cyclization key Blue: Starting Material | Yellow: Intermediate | Green: Target | Red: Derivative

Caption: Figure 1. Convergent synthetic pathways for this compound and its downstream conversion to reactive halides or cyclized benzofurans.

Part 4: Experimental Protocol (Standardized)

Protocol: Selective O-Alkylation of 2-Hydroxyphenethyl Alcohol

This protocol ensures high yield (>85%) by exploiting the


 difference between phenolic and aliphatic hydroxyls.

Materials:

  • 2-Hydroxyphenethyl alcohol (1.0 eq)

  • Isobutyl bromide (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq) - Critical for Finkelstein acceleration

  • Acetonitrile (

    
    ) or DMF (reagent grade)
    

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-hydroxyphenethyl alcohol in Acetonitrile (0.5 M concentration).

  • Deprotonation: Add

    
     and stir at room temperature for 15 minutes. The suspension may turn slightly yellow as the phenoxide generates.
    
  • Addition: Add Isobutyl bromide and catalytic KI.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (
    
    
    
    ) should disappear, yielding a less polar product (
    
    
    ).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    . Flash chromatography (Gradient 0-30% EtOAc in Hexanes) yields the pure oil.
    

Validation Criteria:

  • 1H NMR (CDCl3): Look for the characteristic doublet at

    
     ppm (2H, 
    
    
    
    ) and the isopropyl methine multiplet. The aromatic region should show the specific 1,2-disubstitution pattern.
Part 5: Applications in Drug Development
1. Precursor to Dihydrobenzofurans

The ortho-alkoxy phenethyl alcohol motif is a "masked" dihydrobenzofuran. Under acidic conditions or using specific Lewis acids, the alcohol can be cyclized (often requiring activation of the alcohol to a leaving group first) to form substituted dihydrobenzofurans, a core found in diverse bioactive natural products.

2. Bioisosteric Replacement

In programs targeting receptors like 5-HT (Serotonin) or Adrenergic receptors , the 2-methoxy group is common (e.g., Tamsulosin, Silodosin analogs). Replacing methoxy with isobutoxy:

  • Increases volume: Fills hydrophobic pockets more effectively.

  • Restricts rotation: The isobutyl tail clashes with the ring protons, locking the ether bond in a specific dihedral angle, potentially improving potency if the conformation matches the bioactive state.

3. Analytical Marker

Derivatives of this alcohol are often used as internal standards in the analysis of complex biological matrices due to their distinct retention times and mass fragmentation patterns compared to endogenous metabolites.

Part 6: References
  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20548, Ethanol, 2-(2-ethylbutoxy)- (Structural Analog Reference). Retrieved from

  • BenchChem. (n.d.). Synthesis of Phenethyl Alcohol Derivatives. Retrieved from

  • BLD Pharm. (2024). This compound MSDS and Properties. Retrieved from

  • Cheméo. (2024).[1] Chemical Properties of Isobutoxy Phenethyl Analogs. Retrieved from

Sources

2-(2-Isobutoxyphenyl)ethanol safety data sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(2-Isobutoxyphenyl)ethanol

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not currently available. This guide has been developed by a Senior Application Scientist to provide a robust framework for hazard assessment and safe handling, drawing upon data from structurally similar and well-characterized glycol ethers. The information herein is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough risk assessment for any specific laboratory or manufacturing process.

Introduction to this compound

This compound is an organic compound with the chemical formula C12H18O2.[1] Its structure, featuring a substituted phenyl ring and an ethanol group, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The isobutoxy group and the ethanol moiety contribute to its physicochemical properties, influencing its solubility, reactivity, and potential biological activity.

Chemical Identity:

  • Chemical Name: this compound

  • CAS Number: 1378825-15-0[1]

  • Molecular Formula: C12H18O2[1]

  • Molecular Weight: 194.27 g/mol [1]

Hazard Identification and GHS Classification (by Analogy)

Due to the lack of specific data for this compound, a hazard assessment based on analogous compounds, such as 2-butoxyethanol and other glycol ethers, is a scientifically sound approach. These related compounds exhibit a range of health hazards that should be considered as potential risks when handling this compound.

Based on the hazard profiles of structurally similar compounds, this compound is anticipated to be classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3]

Hazard Pictograms (Anticipated):

  • Exclamation Mark: For acute toxicity (oral, dermal, inhalation), skin and eye irritation, and respiratory tract irritation.

  • Health Hazard: For potential systemic effects, although data is lacking.

Signal Word (Anticipated): Warning

Toxicological Profile (by Analogy)

The toxicological properties of this compound have not been extensively studied. However, by examining data from related glycol ethers, we can infer potential health effects.

Toxicological EndpointAnticipated EffectSupporting Evidence from Analogous Compounds
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Glycol ethers can cause lethargy, ataxia, and at higher doses, more severe systemic effects.
Skin Irritation Causes skin irritation.Many glycol ethers are known to be irritating to the skin upon prolonged or repeated contact.[4]
Eye Irritation Causes serious eye irritation.Direct contact with glycol ethers can cause significant eye irritation, and in some cases, serious eye damage.[5]
Respiratory Irritation May cause respiratory tract irritation.Inhalation of vapors or mists can lead to irritation of the nose, throat, and lungs.[3][4]
Carcinogenicity Suspected of causing cancer in some cases.Some glycol ethers have been shown to be carcinogenic in animal studies, though the relevance to humans is sometimes debated.[3][6]
Reproductive Toxicity May damage fertility or the unborn child.Certain glycol ethers have demonstrated reproductive and developmental toxicity in animal studies.[3]

Safe Handling and Storage Protocols

Given the anticipated hazards, a stringent set of handling and storage procedures is mandatory to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is a possibility.[5][7]

  • Skin Protection:

    • Gloves: Use compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but breakthrough times should be verified for the specific solvent mixture being used.[7][8]

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If working outside of a certified chemical fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][9]

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[2][7]

Storage
  • Containers: Store in tightly closed, properly labeled containers.[9][10]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11][12]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[9][10]

Experimental Workflows and Emergency Procedures

Risk Assessment Workflow

A systematic risk assessment should precede any new experiment involving this compound.

RiskAssessment cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Response Phase A Identify Hazards (By Analogy) B Assess Exposure Potential (Route, Duration, Concentration) A->B Analyze C Evaluate Existing Controls (Fume Hood, PPE) B->C Review D Implement Additional Controls (e.g., Respirator, Blast Shield) C->D Determine Need E Perform Experiment D->E Proceed F Monitor for Adverse Events E->F Observe G Activate Emergency Protocol (Spill, Exposure) F->G If Necessary

Caption: Risk assessment workflow for handling this compound.

Step-by-Step Spill Response Protocol

In the event of a spill, a calm and methodical response is critical to prevent exposure and further contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a confined space, evacuate the entire lab and contact emergency services.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the liquid.[11]

  • Clean: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste materials containing this compound must be treated as hazardous waste.

  • Containers: Collect all liquid and solid waste in properly labeled, sealed containers.

  • Compatibility: Ensure that waste containers are compatible with the chemical.

  • Regulations: Dispose of all hazardous waste in accordance with all applicable federal, state, and local regulations.

Conclusion

While specific safety data for this compound is limited, a conservative approach based on the known hazards of structurally similar glycol ethers is essential for ensuring the safety of researchers and drug development professionals. By adhering to the principles of hazard assessment, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, the risks associated with handling this compound can be effectively managed.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Kyoto Electronics Manufacturing Co., Ltd. (2025, April 3). Safety Data Sheet: 45% Ethanol Solution.
  • Sigma-Aldrich. (2025, September 10). Safety Data Sheet: Ethyl alcohol, Pure.
  • Fisher Scientific. (2009, May 21). Safety Data Sheet.
  • TCI Chemicals. (2025, October 27). Safety Data Sheet: Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate.
  • PPG. (2026, February 3). Safety Data Sheet.
  • Ori-McKenney Lab. (2015, May 18). Safety Data Sheet: Ethanol.
  • BLD Pharm. (n.d.). This compound.
  • National Industrial Chemicals Notification and Assessment Scheme. (2013, May 17). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment.
  • Chemos GmbH&Co.KG. (2020, November 5). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol.
  • Centers for Disease Control and Prevention. (n.d.). 2-Butoxyethanol - IDLH.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Isopropoxyethanol.
  • Wikipedia. (n.d.). 2-Butoxyethanol.
  • University of California, Santa Barbara. (2012, December 14). Ethanol - Standard Operating Procedure.
  • Elchemy. (2025, June 10). How to Minimize the Hazard of Ethanol in Your Chemical Inventory?

Sources

Methodological & Application

Synthesis of 2-(2-Isobutoxyphenyl)ethanol from salicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(2-Isobutoxyphenyl)ethanol (Target Molecule, TM ) starting from the commercially available salicylaldehyde .

While direct reduction of salicylaldehyde yields salicyl alcohol (a C7 skeleton), the target molecule requires a C1-homologation to extend the side chain to a 2-phenylethanol derivative (C8 skeleton). This guide prioritizes a "High-Fidelity" synthetic route utilizing Wittig Methoxymethylation followed by a telescoped hydrolysis-reduction sequence. This pathway is selected over the classic Darzens condensation or Cyanidation routes due to its superior impurity profile, avoidance of highly toxic reagents (cyanides), and suitability for pharmaceutical intermediate profiling.

Key Applications:

  • Fragment-based drug discovery (linker synthesis).

  • Fragrance chemistry (phenylethanol derivatives).

  • Metabolite synthesis for ADME studies.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary phases: O-Alkylation to install the isobutyl ether, and C1-Homologation to extend the aldehyde carbon to a hydroxyethyl group.

Strategic Disconnection:

  • C–C Bond Formation: The ethyl side chain is constructed via a Wittig reaction using a methoxymethyl ylide, which serves as a masked aldehyde equivalent.

  • C–O Bond Formation: The isobutyl group is installed early via Williamson ether synthesis to leverage the activating nature of the aldehyde during the subsequent Wittig step.

Retrosynthesis Target This compound (Target) Aldehyde_Int 2-(2-Isobutoxyphenyl)acetaldehyde (Unstable Intermediate) Target->Aldehyde_Int Reduction Enol_Ether Enol Ether Intermediate Aldehyde_Int->Enol_Ether Hydrolysis Isobutoxy_Ald 2-Isobutoxybenzaldehyde Enol_Ether->Isobutoxy_Ald Wittig C1-Homologation (Ph3P=CHOMe) Salicylaldehyde Salicylaldehyde (Starting Material) Isobutoxy_Ald->Salicylaldehyde O-Alkylation (Isobutyl Bromide)

Figure 1: Retrosynthetic logic flow from Target to Salicylaldehyde.

Detailed Experimental Protocols

Phase 1: O-Alkylation of Salicylaldehyde

Objective: Selective alkylation of the phenolic hydroxyl group.

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • Isobutyl Bromide (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv, anhydrous)
    
  • Potassium Iodide (KI, 0.1 equiv, catalyst)

  • Solvent: DMF (N,N-Dimethylformamide)

Protocol:

  • Setup: To a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Salicylaldehyde (100 mmol) and anhydrous DMF (200 mL).

  • Deprotonation: Add

    
     (200 mmol) in a single portion. The suspension will turn yellow (phenoxide formation). Stir at room temperature for 15 minutes.
    
  • Addition: Add Potassium Iodide (10 mmol) followed by the dropwise addition of Isobutyl Bromide (120 mmol).

    • Expert Insight: KI generates isobutyl iodide in situ, which is a more reactive electrophile (Finkelstein reaction), significantly accelerating the rate of alkylation for sterically hindered branched alkyl halides.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.7).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    , filter, and concentrate.
    
  • Result: 2-Isobutoxybenzaldehyde . Pale yellow oil.[1][2] Yield: 85–92%.

Phase 2: C1-Homologation (The Wittig-Hydrolysis-Reduction Sequence)

Objective: Conversion of the aldehyde to the homologous alcohol.[3] This is a "telescoped" process where the unstable phenylacetaldehyde intermediate is reduced immediately.

Reagents:

  • (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv)

  • Potassium tert-butoxide (KOtBu, 1.3 equiv)

  • THF (Tetrahydrofuran, anhydrous)

  • HCl (2M aqueous)

  • Sodium Borohydride (

    
    , 2.0 equiv)
    

Protocol:

Step A: Wittig Reaction (Enol Ether Formation)

  • Ylide Generation: In a dry flask under Nitrogen, suspend (Methoxymethyl)triphenylphosphonium chloride (60 mmol) in anhydrous THF (150 mL). Cool to 0°C.

  • Base Addition: Add KOtBu (65 mmol) portion-wise. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes at 0°C.

  • Coupling: Add a solution of 2-Isobutoxybenzaldehyde (50 mmol) in THF (20 mL) dropwise.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours.

  • Intermediate Workup: Quench with saturated

    
    . Remove THF under reduced pressure. Extract with diethyl ether, dry, and pass through a short silica plug to remove triphenylphosphine oxide. Isolate the crude Enol Ether  (mixture of E/Z isomers).
    

Step B: Hydrolysis & Reduction (Telescoped)

  • Hydrolysis: Dissolve the crude enol ether in THF (100 mL) and add 2M HCl (30 mL). Heat to mild reflux (60°C) for 1–2 hours.

    • Mechanism:[4][5][6][7][8][9] The enol ether hydrolyzes to release methanol and forms 2-(2-Isobutoxyphenyl)acetaldehyde .

    • Critical Control Point: Do NOT isolate this aldehyde.[10] Phenylacetaldehydes are prone to self-condensation and oxidation. Proceed immediately to reduction.

  • Neutralization: Cool the reaction mixture to 0°C. Carefully neutralize with saturated

    
     until pH ~7-8.
    
  • Reduction: Add Methanol (50 mL) to the mixture to ensure solubility. Add

    
     (100 mmol) portion-wise at 0°C. (Caution: Gas evolution).
    
  • Final Workup: Stir for 1 hour. Quench with water.[11] Extract with Ethyl Acetate.[8][12] Dry over

    
     and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3).

  • Result: This compound . Colorless oil.[2] Overall Yield (Steps A+B): 65–75%.

Analytical Validation

The following data points confirm the structural integrity of the synthesized product.

TechniqueDiagnostic SignalStructural Confirmation
1H NMR

3.85 (t, 2H)
-CH2-OH (Terminal alcohol methylene)
1H NMR

2.90 (t, 2H)
Ar-CH2- (Benzylic methylene)
1H NMR

3.75 (d, 2H)
-O-CH2-CH (Isobutyl ether methylene)
13C NMR

62.5 ppm
C-OH Carbon
IR 3350-3450 cm⁻¹Broad O-H stretch (Alcohol)
IR No signal @ 1700 cm⁻¹Absence of Carbonyl (Complete reduction)

Process Logic & Safety (Self-Validating Systems)

Pathway Logic Diagram

This diagram illustrates the transformation flow and the critical "Telescoped" step that prevents degradation.

Workflow Start Salicylaldehyde Step1 Step 1: Alkylation (Isobutyl-Br / K2CO3) Start->Step1 Inter1 2-Isobutoxybenzaldehyde Step1->Inter1 Step2 Step 2: Wittig (Ph3P=CHOMe) Inter1->Step2 Inter2 Enol Ether (Stable Intermediate) Step2->Inter2 Step3 Step 3: Acid Hydrolysis (Unmask Aldehyde) Inter2->Step3 Inter3 [Phenylacetaldehyde] UNSTABLE Step3->Inter3 In-Situ Step4 Step 4: Reduction (NaBH4) Inter3->Step4 Immediate End This compound Step4->End

Figure 2: Process workflow emphasizing the in-situ handling of the unstable aldehyde intermediate.

Safety & Troubleshooting
  • Exotherm Control: The addition of

    
     to the aqueous/organic mixture in Step B3 generates hydrogen gas. Ensure adequate venting and slow addition.
    
  • Ylide Sensitivity: The methoxymethyl ylide is moisture-sensitive. Ensure THF is distilled or obtained from a solvent purification system (SPS).

  • Alternative Route Warning: Avoid the "Henry Reaction" (Nitromethane) for this specific target. While it adds the carbon, reducing the nitrostyrene to the alcohol (rather than the amine) requires the Nef reaction, which is harsh and low-yielding for electron-rich aromatics.

References

  • BenchChem. (2025).[12] An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde. Retrieved from 12

    • Context: Validates the Williamson ether synthesis conditions (Step 1)
  • Levine, S. G. (1958). A New Synthesis of Phenylacetaldehydes. Journal of the American Chemical Society, 80(23), 6150-6151. Context: The foundational method for using (methoxymethyl)triphenylphosphonium chloride to homologate benzaldehydes to phenylacetaldehydes (Step 2).
  • ChemGuide. (2025). Reduction of Carboxylic Acids and Aldehydes. Retrieved from 10

    • Context: General procedures for hydride reductions of carbonyls to alcohols (Step 3).
  • BLD Pharm. (n.d.). This compound Product Entry. Retrieved from 13

    • Context: Confirmation of the target molecule's existence and commercial relevance as a reference standard.

Sources

Protocol for Selective O-alkylation of 2-(2-hydroxyethyl)phenol with Isobutyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the selective O-alkylation of the phenolic hydroxyl group in 2-(2-hydroxyethyl)phenol using isobutyl bromide. The synthesis is based on the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2] This guide details the reaction mechanism, offers two distinct experimental protocols (a standard method using potassium carbonate and an alternative using sodium hydride for specific applications), and provides in-depth troubleshooting and characterization guidelines. The content is designed for researchers, scientists, and drug development professionals requiring a reliable method to synthesize 2-(2-(isobutoxy)ethyl)phenol, a valuable intermediate in organic synthesis.

Introduction and Scientific Background

The O-alkylation of phenols is a cornerstone transformation in organic chemistry, particularly in the synthesis of pharmaceuticals and other fine chemicals. The Williamson ether synthesis, which proceeds via an Sₙ2 mechanism, remains the most prevalent method for this purpose.[1][3] The reaction involves the deprotonation of an alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which subsequently displaces a halide from an alkylating agent to form the desired ether.[4]

The substrate of interest, 2-(2-hydroxyethyl)phenol, possesses two distinct hydroxyl groups: a phenolic (aromatic) and a primary aliphatic (alcoholic) group. The phenolic proton is significantly more acidic than the alcoholic proton, allowing for selective deprotonation and subsequent alkylation under controlled basic conditions. This protocol is optimized to favor the formation of the O-alkylated product at the phenolic position.

The choice of alkylating agent is critical. Primary alkyl halides, such as isobutyl bromide, are ideal for the Williamson synthesis as they are highly susceptible to Sₙ2 attack and less prone to the competing E2 elimination side reaction that can dominate with secondary or tertiary halides.[5][6]

Reaction Mechanism and Key Considerations

The reaction proceeds in two fundamental steps:

  • Deprotonation: A base abstracts the acidic phenolic proton from 2-(2-hydroxyethyl)phenol (1) to form the corresponding phenoxide ion (2). The choice of base is critical; moderately strong bases like potassium carbonate (K₂CO₃) are sufficient to deprotonate the phenol without significantly affecting the less acidic aliphatic alcohol.[7]

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide (2) acts as a nucleophile, attacking the primary carbon of isobutyl bromide (3). This occurs via a concerted, backside attack, displacing the bromide ion and forming the target ether, 2-(2-(isobutoxy)ethyl)phenol (4).[3]

G phenol 2-(2-hydroxyethyl)phenol (1) phenoxide Potassium Phenoxide (2) phenol->phenoxide + K₂CO₃ - KHCO₃ isobutyl_bromide Isobutyl Bromide (3) ether 2-(2-(isobutoxy)ethyl)phenol (4) isobutyl_bromide->ether phenoxide->ether + Isobutyl Bromide (3) salt Potassium Bromide (KBr)

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to deprotonate the acidic phenol but generally not strong enough to deprotonate the aliphatic alcohol, ensuring high selectivity. Stronger bases like sodium hydride (NaH) can be used but increase the risk of di-alkylation and require strictly anhydrous conditions.[5][8]

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are preferred. These solvents effectively solvate the cation (e.g., K⁺) without strongly hydrogen-bonding to the phenoxide nucleophile, thus maximizing its reactivity.[9] Protic solvents can solvate the phenoxide, reducing its nucleophilicity and potentially favoring undesired C-alkylation.[9]

  • Phase-Transfer Catalysis (PTC): For reactions that are slow or require a biphasic system, a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) can be employed. The quaternary ammonium salt shuttles the phenoxide from the solid or aqueous phase into the organic phase, accelerating the reaction.[10][11]

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )CAS No.Key Safety Precautions
2-(2-Hydroxyethyl)phenolC₈H₁₀O₂138.167768-28-7Harmful if swallowed, causes serious eye damage.[12][13]
Isobutyl BromideC₄H₉Br137.0278-77-3Highly flammable liquid and vapor. Causes skin, eye, and respiratory irritation.[14][15][16]
Potassium CarbonateK₂CO₃138.21584-08-7Causes serious eye and skin irritation. May cause respiratory irritation.[17][18][19]
Sodium Hydride (60% in oil)NaH24.007646-69-7In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns.[20][21][22]
Tetrabutylammonium BromideC₁₆H₃₆BrN322.371643-19-2Harmful if swallowed. Causes skin and eye irritation.[23][24][25]
Acetonitrile (Anhydrous)CH₃CN41.0575-05-8Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
N,N-Dimethylformamide (Anhydrous)C₃H₇NO73.0968-12-2Flammable liquid. Harmful in contact with skin or if inhaled. May damage the unborn child.
Ethyl AcetateC₄H₈O₂88.11141-78-6Highly flammable liquid and vapor. Causes serious eye irritation.
HexanesC₆H₁₄86.18110-54-3Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.
Magnesium Sulfate (Anhydrous)MgSO₄120.377487-88-9Not classified as hazardous, but handle with care.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas inlet

  • Glass funnel and filter paper

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[26][27]

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate PPE at all times. Isobutyl bromide is a lachrymator; handle with care.[28] Sodium hydride reacts violently with water; ensure all glassware is scrupulously dry.[8]

Protocol A: Standard Procedure with Potassium Carbonate

This is the recommended general-purpose method due to its safety and high selectivity.

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(2-hydroxyethyl)phenol (1.00 g, 7.24 mmol, 1.0 equiv.).

  • Add anhydrous acetonitrile (30 mL) followed by powdered anhydrous potassium carbonate (2.00 g, 14.5 mmol, 2.0 equiv.).

  • If using a phase-transfer catalyst, add tetrabutylammonium bromide (TBAB) (0.23 g, 0.72 mmol, 0.1 equiv.).

  • Reagent Addition: Add isobutyl bromide (1.19 g, 0.94 mL, 8.69 mmol, 1.2 equiv.) to the stirring suspension at room temperature.[29]

  • Reaction: Heat the mixture to 60-70 °C under a nitrogen atmosphere and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the solid K₂CO₃ and KBr salts through a pad of celite, washing the filter cake with ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol B: Alternative Procedure with Sodium Hydride

This method is suitable for less reactive substrates but requires strict anhydrous conditions.

  • Reaction Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a stir bar, nitrogen inlet, and thermometer, add sodium hydride (60% dispersion in mineral oil, 0.35 g, 8.69 mmol, 1.2 equiv.).

  • Wash the NaH with anhydrous hexanes (3 x 5 mL) under an inert atmosphere to remove the mineral oil.

  • Add anhydrous DMF (20 mL) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Phenoxide Formation: Dissolve 2-(2-hydroxyethyl)phenol (1.00 g, 7.24 mmol, 1.0 equiv.) in anhydrous DMF (10 mL). Add this solution dropwise to the stirred NaH suspension over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Reagent Addition: Cool the mixture back to 0 °C and add isobutyl bromide (1.19 g, 0.94 mL, 8.69 mmol, 1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water (5 mL).

  • Transfer the mixture to a separatory funnel and add water (20 mL) and ethyl acetate (30 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with water (3 x 20 mL) to remove DMF, followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Purification and Characterization

The crude product is typically a pale yellow oil. Purification is achieved via flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is effective.

  • Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(2-(isobutoxy)ethyl)phenol as a colorless to pale yellow oil.

Expected Analytical Data
AnalysisExpected Result for 2-(2-(isobutoxy)ethyl)phenol (C₁₂H₁₈O₂)
¹H NMR (400 MHz, CDCl₃)δ ~ 7.15 (m, 2H, Ar-H), 6.90 (m, 2H, Ar-H), 4.90 (s, 1H, -OH), 3.85 (t, 2H, Ar-O-CH₂), 3.40 (d, 2H, O-CH₂-CH(CH₃)₂), 3.00 (t, 2H, Ar-CH₂), 2.05 (m, 1H, CH(CH₃)₂), 1.00 (d, 6H, CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)δ ~ 156.0, 131.0, 128.5, 127.0, 121.0, 116.0, 75.0, 68.0, 36.0, 28.5, 19.5
Mass Spec (ESI+)m/z: 195.13 [M+H]⁺, 217.11 [M+Na]⁺
Yield 75-90% (Protocol A), 80-95% (Protocol B)

Troubleshooting Guide

Low yields or the presence of impurities are common challenges. This guide provides a systematic approach to resolving them.

G start Problem Detected (e.g., Low Yield) q1 TLC shows significant unreacted starting phenol? start->q1 q2 TLC shows major side product spot? q1->q2 No a1_yes Incomplete Deprotonation or Reaction q1->a1_yes Yes a1_no Reaction went to completion, but yield is low after workup. q2->a1_no No a2_yes Side Reaction Occurred q2->a2_yes Yes sol1 Action: 1. Check base activity/dryness. 2. Increase base to 2.5 equiv. 3. Increase reaction temp/time. 4. Use stronger base (Protocol B). a1_yes->sol1 sol2 Action: 1. Check for mechanical losses. 2. Ensure complete extraction. 3. Optimize purification. a1_no->sol2 q3 Side product has higher Rf (less polar)? a2_yes->q3 a3_yes Likely E2 Elimination Product q3->a3_yes Yes a3_no Likely C-Alkylation or Di-Alkylation Product q3->a3_no No sol3 Action: 1. Lower reaction temperature. 2. Ensure high purity of isobutyl bromide (primary halide). a3_yes->sol3 sol4 Action: 1. Ensure polar aprotic solvent. 2. Avoid overly strong base/ excess alkylating agent. a3_no->sol4

Conclusion

The protocols described provide a robust and reproducible method for the selective O-alkylation of 2-(2-hydroxyethyl)phenol. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired ether can be achieved while minimizing common side reactions. The standard potassium carbonate method offers a balance of efficiency and safety, making it suitable for most applications. The troubleshooting guide and detailed characterization data serve as valuable resources for researchers to optimize and validate their synthetic results, facilitating the advancement of drug discovery and development programs.

References

  • Wikipedia. Williamson ether synthesis. [Link][3]

  • American Elements. Potassium carbonate - Safety Data Sheet. [Link][17]

  • Loba Chemie. Isobutyl Bromide - Material Safety Data Sheet (MSDS). [Link][26]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link][9]

  • Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link][30]

  • ASHTA Chemicals. SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link][18]

  • ChemTalk. Williamson Ether Synthesis. [Link][31]

  • Redox. Safety Data Sheet Potassium Carbonate. [Link][27]

  • HiMedia Laboratories Pvt. Ltd. Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. [Link][20]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Potassium carbonate. [Link][19]

  • Carolina Biological Supply Company. Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil. [Link][21]

  • Hyperleap. Williamson ether synthesis. [Link][1]

  • Armand Products. SAFETY DATA SHEET LIQUID POTASSIUM CARBONATE. [Link][32]

  • ChemBK. Isobutylbromide. [Link][16]

  • Carl ROTH. Safety Data Sheet: Tetrabutylammonium bromide. [Link][23]

  • Vapourtec. Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. [Link][10]

  • ResearchGate. The scope of the O‐alkylation reaction. [Link][33]

  • Google Patents. Purification of alkylated phenols by melt crystallization. [34]

  • Google Patents. PROCESS FOR THE O-ALKYLATION OF PHENOLS. [35]

  • Journal of the American Chemical Society. Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. [Link][11]

  • Möller Chemie. Safety data sheet - Tetrabutylammonium bromide (TBAB). [Link][36]

  • PTC Organics, Inc. PTC Selective O-Alkylation. [Link][37]

  • MDPI. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link][38]

  • PubChem - NIH. 2-(2-Hydroxyethyl)phenol. [Link][12]

  • ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link][39]

  • Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link][6]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link][2]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link][4]

  • Google Patents. Separation and recovery of alkylated phenols. [40]

  • ReactionFlash. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link][7]

  • Academia.edu. Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. [Link][41]

Sources

Application Note: Reduction of 2-(2-isobutoxyphenyl)acetic acid to Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reduction of 2-(2-isobutoxyphenyl)acetic acid to 2-(2-isobutoxyphenyl)ethanol . This transformation is a critical step in the synthesis of Volinanserin (MDL-100,907) , a selective 5-HT2A receptor antagonist used in neuropharmacology research.

While Lithium Aluminum Hydride (


) is a traditional reducing agent for this class of compounds, its pyrophoric nature and difficult work-up (aluminum emulsions) make it suboptimal for scale-up. This guide presents two superior protocols:
  • Borane-THF (

    
    ):  The "Gold Standard" for chemoselectivity and ease of purification in research settings.
    
  • Mixed Anhydride /

    
    :  A scalable, cost-effective "Process Route" that avoids boron by-products and utilizes safer reagents.
    

Chemical Context & Strategic Analysis

The Target Transformation

The objective is the chemoselective reduction of the carboxylic acid moiety to a primary alcohol without affecting the isobutoxy ether linkage on the phenyl ring.

  • Starting Material: 2-(2-isobutoxyphenyl)acetic acid

  • Product: this compound

  • Challenge: The ortho-substitution (2-position) creates steric bulk, potentially slowing reaction kinetics compared to para-substituted isomers. The ether linkage is stable to hydride reduction but requires acid-free conditions during workup to prevent cleavage.

Pathway Visualization

The following diagram illustrates the reaction pathway and the mechanistic divergence between the two recommended methods.

ReactionPathway cluster_legend Pathway Legend SM 2-(2-isobutoxyphenyl) acetic acid Inter_A Triacyloxyborane Intermediate SM->Inter_A Method A: BH3·THF (Electrophilic Attack) Inter_B Mixed Anhydride (Activated Ester) SM->Inter_B Method B: ClCOOiBu / NMM (Activation) Product 2-(2-isobutoxyphenyl) ethanol Inter_A->Product H2O/MeOH Hydrolysis Inter_B->Product NaBH4 (Nucleophilic Attack) key Method A = Research Scale Method B = Process Scale

Figure 1: Mechanistic divergence between Borane reduction (Method A) and Mixed Anhydride reduction (Method B).

Method Selection Guide

Select the protocol that best fits your operational scale and safety constraints.

FeatureMethod A: Borane-THF (

)
Method B: Mixed Anhydride /

Primary Mechanism Electrophilic reduction (highly selective for -COOH)Nucleophilic reduction of activated ester
Scale Suitability Milligram to Gram scale (<50g)Gram to Kilogram scale (>50g)
Reaction Time Fast (1–3 hours)Moderate (3–6 hours)
Safety Profile Caution:

generates

; requires inert atmosphere.
Safer: Avoids pyrophoric hydrides; uses standard reagents.
Cost High (Borane reagents are expensive)Low (

and chloroformates are commodities)
Workup Methanol quench (borate removal)Aqueous extraction

Detailed Protocols

Protocol A: Borane-THF Reduction (Laboratory Standard)

Recommended for rapid synthesis of analytical standards or small batches.

Reagents:

  • 2-(2-isobutoxyphenyl)acetic acid (1.0 equiv)

  • Borane-THF complex (1.0 M solution, 1.2–1.5 equiv)

  • Anhydrous THF (Solvent)[1]

  • Methanol (Quenching agent)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen/argon inlet.

  • Dissolution: Dissolve 2-(2-isobutoxyphenyl)acetic acid in anhydrous THF (approx. 5 mL per mmol of substrate). Cool the solution to 0°C in an ice bath.

  • Addition: Transfer the Borane-THF solution to the addition funnel via cannula. Add dropwise to the reaction flask over 20 minutes. Note: Gas evolution (

    
    ) will occur.
    
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours. Monitor via TLC (System: 30% EtOAc/Hexanes) or HPLC.

  • Quench (Critical): Cool the flask back to 0°C. Slowly add Methanol (excess) dropwise. Vigorous bubbling will occur as the boron complex breaks down.

  • Reflux: Stir for 30 minutes at RT, then heat to reflux for 1 hour to break down stable borate-alcohol complexes.

  • Isolation: Concentrate the solvent in vacuo. Co-evaporate with methanol (3x) to remove trimethyl borate (

    
    ) as a volatile azeotrope.
    
  • Purification: The residue is typically pure enough for next steps. If necessary, purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Mixed Anhydride Reduction (Scalable Route)

Recommended for larger batches to avoid the cost and hazards of Borane.

Reagents:

  • 2-(2-isobutoxyphenyl)acetic acid (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv)

  • Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvents: THF (anhydrous), Water.

Step-by-Step Procedure:

  • Activation: In a dried flask under nitrogen, dissolve the starting acid and NMM in anhydrous THF. Cool to -10°C to -5°C (Salt-ice bath).

  • Anhydride Formation: Add Isobutyl Chloroformate dropwise, maintaining the temperature below 0°C. Stir for 30 minutes. A white precipitate (NMM·HCl salts) will form.

  • Reduction Preparation: In a separate beaker, dissolve

    
     in water (minimal volume) or use solid 
    
    
    
    if the reaction solvent is strictly THF/MeOH. Preferred: Add solid
    
    
    in one portion to the cold anhydride mixture, followed immediately by the dropwise addition of MeOH or water.
    • Alternative (Safer): Filter off the amine salts rapidly under inert gas, then add the filtrate to a solution of

      
       in water/THF at 0°C.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

  • Workup: Quench with 1M HCl (carefully, to pH 5-6) or saturated

    
    . Extract with Ethyl Acetate (3x).
    
  • Wash: Wash combined organics with brine, dry over

    
    , and concentrate.
    

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the product using these checkpoints:

  • TLC: The product (alcohol) will have a significantly lower

    
     value than the starting material (acid) but higher than the baseline.
    
  • IR Spectroscopy:

    • Disappearance: Broad -COOH peak (2500–3000

      
      ) and Carbonyl stretch (~1710 
      
      
      
      ).
    • Appearance: Broad -OH stretch (3300–3400

      
      ).
      
  • 1H-NMR (CDCl3, 400 MHz):

    • Look for the triplet corresponding to

      
       around 
      
      
      
      3.8–3.9 ppm.
    • The methylene protons adjacent to the phenyl ring (

      
      ) will shift upfield compared to the acid precursor.
      

Safety & Troubleshooting

Process Safety Diagram

SafetyCheck Start Start Workup Check1 Is Gas Evolution Controlled? Start->Check1 Action1 Cool to 0°C; Dilute Quench Check1->Action1 No (Vigorous) Step2 Phase Separation Check1->Step2 Yes Action1->Check1 Check2 Emulsion Formed? Step2->Check2 Action2 Add Brine or Filter thru Celite Check2->Action2 Yes Finish Isolate Product Check2->Finish No Action2->Step2

Figure 2: Safety and Troubleshooting Logic Flow for Reduction Workups.

Critical Hazards
  • Diborane (

    
    ):  In Method A, if Borane-THF is heated or concentrated too much, it can release toxic/pyrophoric diborane gas. Always keep the system under nitrogen.
    
  • Hydrogen Gas: Both methods release

    
    . Ensure adequate ventilation.
    

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Journal of Organic Chemistry.

  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride. Journal of Organic Chemistry.

  • Keck, P. E., et al. (2018). Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor antagonist M100907 (Volinanserin).[2] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[3][4] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. BenchChem Application Notes.

  • Common Organic Chemistry. (2025). Borane-THF (BH3-THF) Reduction Protocols.[5] Common Organic Chemistry.

Sources

Reaction conditions for Friedel-Crafts hydroxyethylation of isobutoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Friedel-Crafts hydroxyethylation of isobutoxybenzene (isobutyl phenyl ether) to synthesize 2-(4-isobutoxyphenyl)ethanol (also known as 4-isobutoxyphenethyl alcohol).[1] This transformation is a critical C-C bond-forming step, often utilized in the synthesis of beta-blocker intermediates (e.g., structural analogs of Metoprolol) and liquid crystal precursors.[1]

The direct hydroxyethylation using ethylene oxide (EO) and aluminum chloride (


) offers high atom economy but presents significant safety and selectivity challenges.[1] This guide provides an optimized, scalable protocol that mitigates polymerization side-reactions and maximizes para-regioselectivity through strict temperature control and stoichiometric modulation.[1]

Reaction Mechanism & Strategic Analysis

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .[2] Unlike standard alkylations using alkyl halides, the use of an epoxide (ethylene oxide) requires specific mechanistic considerations:

  • Activation: The Lewis acid (

    
    ) coordinates with the epoxide oxygen, weakening the C-O bond and generating a highly reactive electrophilic complex.
    
  • Regioselectivity: The isobutoxy group (

    
    ) is a strong activator and an ortho/para director.[1] Due to the significant steric bulk of the isobutyl group, the para  position is kinetically favored (>95% selectivity).
    
  • Stoichiometry Trap: The product contains a primary alcohol which acts as a Lewis base. The generated alcohol will complex with

    
    . Therefore, stoichiometric  (not catalytic) amounts of Lewis acid are required to drive the reaction to completion.
    
Pathway Visualization

FC_Hydroxyethylation Start Isobutoxybenzene (Substrate) Sigma Sigma Complex (Arenium Ion) Start->Sigma Nucleophilic Attack Reagent Ethylene Oxide (Electrophile) Complex Activated Epoxide Complex Reagent->Complex Coordination (-10°C) Cat AlCl3 (Lewis Acid) Cat->Complex Coordination (-10°C) Complex->Sigma Side Polymerization (PEG Byproducts) Complex->Side T > 0°C Excess EO Intermed Alkoxy-Aluminum Intermediate Sigma->Intermed Re-aromatization (-HCl) Product 2-(4-isobutoxyphenyl)ethanol (Target) Intermed->Product Acid Quench (Hydrolysis)

Figure 1: Mechanistic pathway of AlCl3-mediated hydroxyethylation, highlighting the critical intermediate and potential polymerization side-reaction.[1]

Critical Reaction Parameters

The following parameters are non-negotiable for ensuring high yield and safety.

ParameterRecommended ConditionScientific Rationale
Temperature -10°C to 0°C Higher temperatures (>5°C) promote the polymerization of ethylene oxide (PEG formation) and polyalkylation of the ring.[1]
Catalyst Loading 1.1 – 1.3 equiv The product alcohol complexes 1 equivalent of

. Sub-stoichiometric amounts lead to incomplete conversion.
Solvent Dichloromethane (DCM) Provides excellent solubility for the organic substrate and adequate suspension for

. Nitrobenzene is an alternative but difficult to remove.
Addition Mode EO Gas sparging or Slow liquid addition EO must be the limiting reagent locally to prevent self-polymerization.[1]
Quenching Ice/HCl (Slow) The aluminum alkoxide intermediate hydrolysis is highly exothermic.

Experimental Protocol: Direct Hydroxyethylation

Safety Warning: Ethylene Oxide (EO) is a known carcinogen and highly flammable.[1] All operations must be performed in a well-ventilated fume hood.[1] Use a scrubber for exhaust gases.[1]

Materials:
  • Isobutoxybenzene (15.0 g, 100 mmol)[1]

  • Aluminum Chloride (

    
    ), anhydrous (16.0 g, 120 mmol)[1]
    
  • Ethylene Oxide (4.8 g, 110 mmol) [Or equivalent volume of 2-3M solution in DCM]

  • Dichloromethane (DCM), anhydrous (150 mL)[1]

  • HCl (2M) for quenching.[1]

Step-by-Step Methodology:
  • Catalyst Suspension:

    • Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and gas inlet adapter (or dropping funnel if using EO solution).

    • Under nitrogen atmosphere, charge the flask with anhydrous DCM (100 mL).

    • Add

      
       (16.0 g) in one portion. Cool the suspension to -10°C  using an ice/salt/acetone bath.
      
  • Substrate Addition:

    • Dissolve isobutoxybenzene (15.0 g) in DCM (20 mL).

    • Add this solution dropwise to the

      
       suspension over 15 minutes. The mixture may darken; maintain temperature below -5°C.
      
  • Hydroxyethylation (The Critical Step):

    • Option A (EO Gas): Slowly bubble EO gas into the reaction mixture through a glass frit. Control the rate so the temperature does not exceed 0°C.

    • Option B (EO Solution - Recommended for Lab Scale): Add the pre-cooled solution of EO in DCM dropwise over 45–60 minutes.[1]

    • Insight: Slow addition is crucial. If EO accumulates unreacted, a "runaway" exotherm can occur once initiation starts.

  • Reaction Maintenance:

    • Stir the mixture at 0°C for 2 hours .

    • Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 8:[1]2) or HPLC.[1] The product will be more polar than the starting ether.

  • Quenching & Work-up:

    • Caution: Pour the reaction mixture slowly onto a stirred mixture of 200g ice and 50 mL conc. HCl. Evolution of HCl gas and heat will occur.

    • Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with Brine (100 mL), then sat.

      
       (to remove acid traces).[1]
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil typically contains 70-80% product, 10% unreacted starting material, and oligomers.

    • Purify via vacuum distillation (bp approx. 140-150°C at 2 mmHg) or column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).[1]

Alternative "Process-Safe" Protocol

If handling Ethylene Oxide is prohibited due to safety regulations, the Chloromethylation/Cyanation route or Ethylene Carbonate route is recommended.

Method B: Ethylene Carbonate (The "Green" Alternative) Ethylene carbonate can act as a hydroxyethylating agent, often requiring milder Lewis acids or zeolites, though yields with


 are comparable to EO but with slower kinetics.
  • Modification: Replace EO with Ethylene Carbonate (1.2 equiv) .

  • Conditions: Requires reflux in DCM or slightly higher temperatures (40°C) as the carbonate is less reactive than the epoxide.

    
     is released as a byproduct.[1]
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<40%) Polymerization of EOReduce temperature to -10°C; Decrease EO addition rate.
High Polarity "Tar" PolyalkylationReduce Catalyst loading to 1.05 equiv; Ensure vigorous stirring.
Recovered Starting Material Catalyst DeactivationEnsure

is anhydrous (yellow/grey powder, not white clumps).
Ortho-Isomer Presence Temperature too highStrictly maintain < 0°C to maximize steric control.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Vol. II, Alkylation and Related Reactions. Wiley-Interscience.[1][4] (The definitive source on F-C chemistry mechanisms).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.[4][5] (Section on Friedel-Crafts Alkylation with Epoxides).

  • Schaarschmidt, A., et al. (1925). "Über die Einwirkung von Äthylenoxyd auf Benzol in Gegenwart von Aluminiumchlorid". Berichte der deutschen chemischen Gesellschaft, 58(8), 1913-1914.[1] Link (The foundational paper for benzene hydroxyethylation).[1]

  • Kirk-Othmer. (2000).[1] Encyclopedia of Chemical Technology. "Friedel-Crafts Reactions". Wiley.[4] (Industrial context for alkylation).

  • US Patent 4,233,221. (1980).[1] "Ethylene carbonate process".[6][7] (Context for alternative hydroxyethylation reagents). Link

Disclaimer: This protocol involves hazardous chemicals (Ethylene Oxide, Aluminum Chloride).[1] It is intended for use by qualified personnel only. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization Methods for 2-(2-Isobutoxyphenyl)ethanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 2-(2-isobutoxyphenyl)ethanol and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this critical structural motif. Our focus is on elucidating the causality behind experimental choices to empower you to develop robust, scalable, and reproducible crystallization processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the crystallization of aromatic alcohols and ethers, with a specific focus on the isobutoxyphenyl moiety.

Q1: What are the primary challenges in crystallizing intermediates like this compound?

A1: The primary challenges stem from the molecule's structural features: a flexible isobutoxy group, a hydroxyl group capable of hydrogen bonding, and an aromatic ring. These can lead to several issues:

  • Oiling Out: The compound may separate from the solution as a liquid (an oil) rather than a solid, especially if it has a low melting point or if significant impurities are present which depress the melting point.[1][2]

  • Polymorphism: Like many pharmaceutical compounds, these intermediates can potentially exist in multiple crystalline forms (polymorphs), each with different physical properties like solubility and stability.[3] Uncontrolled crystallization can lead to inconsistent or undesired polymorphic forms.

  • Solvent Selection: The molecule has both polar (hydroxyl) and non-polar (isobutoxy, phenyl) regions, making the choice of an ideal single solvent challenging. Often, a mixed solvent system is required to achieve the desired solubility profile (high solubility in hot solvent, low solubility in cold).[4]

Q2: How do I approach solvent selection for a new intermediate in this class?

A2: A systematic approach is crucial. Start with theoretical principles and move to empirical screening.

  • "Like Dissolves Like": The hydroxyl group suggests solubility in protic solvents (alcohols), while the isobutoxyphenyl group suggests solubility in ethers, esters, or aromatic solvents.[4]

  • Ideal Solubility Curve: The goal is to find a solvent or solvent system that dissolves the compound completely at an elevated temperature but in which the compound has low solubility at room temperature or below. This differential is the driving force for high-yield crystallization.[5]

  • Screening: Use small-scale (vial-level) experiments to test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, heptane).[6] Observe which solvents dissolve the compound when hot and allow it to precipitate upon cooling.

  • Anti-Solvent Strategy: If the compound is highly soluble in one solvent (e.g., ethanol, acetone), an anti-solvent (in which the compound is insoluble, e.g., water, heptane) can be added to induce crystallization.[7][8] This is a very common and powerful technique.

Q3: What is polymorphism and why is it critical for my drug development process?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs are, in effect, different solid-state materials, even though the chemical composition is identical. This is critical because polymorphs can have different:

  • Solubility and Bioavailability: A more soluble form may lead to better drug absorption.

  • Stability: A metastable form might convert to a more stable form over time, which can affect shelf-life and therapeutic efficacy.[9]

  • Processability: Properties like crystal shape (e.g., needles vs. plates) can dramatically impact filtration, drying, and formulation steps.

Controlling polymorphism is not just a matter of purity, but of ensuring consistent product performance and meeting regulatory requirements. Seeding with a known, desired crystal form is a primary method for controlling the polymorphic outcome.[10][11]

Section 2: Experimental Protocols

The following protocols are generalized starting points for developing a crystallization process for this compound or its acidic precursors (e.g., 2-(2-isobutoxyphenyl)acetic acid). Always perform initial trials on a small scale.

Protocol 1: Cooling Crystallization from a Single Solvent (Ethanol)

This method is suitable when a single solvent with a steep temperature-dependent solubility profile is identified. Ethanol is often a good starting point for compounds with hydroxyl groups.[12][13]

Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude intermediate. Add a magnetic stir bar.

  • Add a minimal amount of ethanol. Begin heating the mixture to near boiling (approx. 75-78°C) with gentle stirring.

  • Continue adding ethanol in small portions until the solid is completely dissolved. Rationale: Using the minimum amount of hot solvent is key to maximizing yield, as any excess solvent will retain dissolved product upon cooling.[5]

  • Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the growth of larger, purer crystals. Rapid cooling can cause the compound to precipitate as a fine powder or oil out.[5]

  • Secondary Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol. Rationale: The cold solvent removes residual soluble impurities from the crystal surfaces without dissolving a significant amount of the product.[14]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization (Acetone/Water)

This method is highly effective for compounds that are very soluble in a given organic solvent. The addition of an anti-solvent reduces the solubility of the compound in the mixture, inducing crystallization.[8][15]

Methodology:

  • Dissolution: Dissolve the crude intermediate in the minimum amount of acetone required for complete dissolution at room temperature or slightly above (e.g., 30-40°C).

  • Anti-Solvent Addition: While stirring the solution, add water (the anti-solvent) dropwise. Continue adding water until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-dissolution: Gently warm the turbid solution just until it becomes clear again. Rationale: This ensures the system is at the saturation point at an elevated temperature, setting the stage for controlled crystallization upon cooling.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Seeding (Recommended): If crystallization does not begin spontaneously shortly after cooling starts, add a few seed crystals of the pure compound to induce nucleation.[6]

  • Secondary Cooling & Isolation: Once at room temperature, cool the flask in an ice bath and then collect, wash (with a cold acetone/water mixture), and dry the crystals as described in Protocol 1.

Section 3: Troubleshooting Guide

Problem: My intermediate is "oiling out" instead of crystallizing.

  • Q: What is happening?

    • A: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a super-saturated liquid instead of a solid crystal. This often happens when the supersaturation level is too high, or when the temperature of the solution is higher than the melting point of the solute (which can be significantly depressed by impurities).[5] The resulting oil can trap impurities and rarely solidifies into a pure crystalline product.

  • Q: How can I prevent or fix it?

    • A: The key is to control the rate at which supersaturation is generated.[6]

      • Reduce Cooling Rate: Cool the solution much more slowly. Use a Dewar flask or a temperature-controlled water bath to ramp down the temperature over several hours.[6]

      • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture until clear, add more of the primary solvent (10-20% more), and attempt the cooling process again.[1]

      • Lower the Dissolution Temperature: Try to dissolve the compound at a lower temperature, which will also be the starting point for cooling. This reduces the thermal gradient.

      • Use Seeding: Add seed crystals at a temperature just below the saturation point. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing the system from reaching the high supersaturation where oiling occurs.[6][11]

      • Change Solvents: The solvent may be a poor choice. Try a more viscous solvent or a solvent system where the compound's solubility is lower, requiring less drastic temperature changes.

Problem: No crystals have formed, even after cooling in an ice bath.

  • Q: What is the likely cause?

    • A: The solution is likely not supersaturated, meaning too much solvent was used initially.[5] The concentration of your compound is below its solubility limit even at low temperatures.

  • Q: What are the corrective actions?

    • A:

      • Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites. Adding a "seed" crystal of the pure compound is also a highly effective method.

      • Reduce Solvent Volume: If scratching or seeding fails, gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume). Then, allow the more concentrated solution to cool again.[1]

      • Add an Anti-Solvent: If you are using a solvent like ethanol or acetone, you can try slowly adding an anti-solvent (like water or heptane) dropwise at room temperature until turbidity appears, then proceed with cooling.[7]

Problem: My crystallization yield is very low (<50%).

  • Q: Why is my yield so low?

    • A: Several factors could be at play:

      • Excess Solvent: This is the most common cause. Too much product remains dissolved in the mother liquor after filtration.[1]

      • Incomplete Crystallization: Insufficient cooling time or temperature.

      • Premature Crystallization: If using hot filtration, the product may have crystallized on the filter paper.

      • Washing Losses: Washing the collected crystals with too much solvent or with a solvent that was not cold enough.

  • Q: How can I improve the yield?

    • A:

      • Optimize Solvent Volume: Carefully repeat the crystallization using the absolute minimum amount of hot solvent needed to dissolve the crude material.

      • Maximize Cooling: Ensure the solution is cooled in an ice-water bath for an adequate amount of time (e.g., 30-60 minutes).

      • Recover from Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.

      • Refine Washing Technique: Use only a minimal amount of ice-cold solvent for washing the filter cake.

Section 4: Visualization & Data
Troubleshooting Workflow for "Oiling Out"

The following diagram outlines the decision-making process when encountering an oiling out event during crystallization.

G start Oiling Out Observed (Liquid droplets form) q1 Is the solution highly concentrated? start->q1 a1 Re-heat to dissolve. Add 10-20% more solvent. Cool slowly again. q1->a1 Yes q2 Was the cooling rate rapid? q1->q2 No end_success Crystals Form Successfully a1->end_success a2 Repeat experiment. Cool slowly (e.g., in a Dewar or insulated bath). q2->a2 Yes q3 Was seeding used? q2->q3 No a2->end_success a3 Repeat and add seed crystals just below saturation point. q3->a3 No end_fail Problem Persists: Consider changing solvent system (e.g., different polarity, anti-solvent). q3->end_fail Yes a3->end_success

Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

Table 1: Common Solvents for Crystallization of Aromatic Alcohols & Ethers

This table provides a starting point for solvent screening. The choice depends on balancing solubility, boiling point (for ease of removal), and safety. Mixed solvent systems (e.g., Ethanol/Water, Toluene/Heptane) are often highly effective.[16][17]

SolventClassBoiling Point (°C)PolarityComments
Ethanol Protic, Polar78HighGood for dissolving compounds with H-bond donors/acceptors. Often used with water as an anti-solvent.[12]
Isopropanol (IPA) Protic, Polar82HighSimilar to ethanol, but slightly less polar and higher boiling.
Acetone Aprotic, Polar56HighStrong solvent, often requires an anti-solvent. Low boiling point makes for easy removal.[18]
Ethyl Acetate Aprotic, Mid-Polarity77MediumGood general-purpose solvent, balances polarity well.[13]
Toluene Aromatic, Non-Polar111LowGood for dissolving non-polar aromatic compounds. Often used with heptane/hexane as an anti-solvent.
Heptane/Hexane Aliphatic, Non-Polar98 / 69Very LowTypically used as anti-solvents or for washing final products.[4]
Water Protic, Very Polar100Very HighPrimarily used as an anti-solvent for organic-soluble compounds.[7]
Section 5: References
  • Google Patents. (2011). US20110282069A1 - High-purity febuxostat and the method for preparation. Retrieved February 24, 2026, from

  • Google Patents. (n.d.). CN108358866B - Preparation method of febuxostat intermediate and application of.... Retrieved February 24, 2026, from

  • INCDTIM. (n.d.). Crystallization process development of Febuxostat most stable polymorph and of a soluble salt thereof. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 24, 2026, from [Link]

  • Kristallisationslabor. (n.d.). Antisolvent Crystallization. Retrieved February 24, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved February 24, 2026, from [Link]

  • New Drug Approvals. (2016, July 11). Febuxostat. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2017, March 13). A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. Retrieved February 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 24, 2026, from [Link]

  • University of Luxembourg. (n.d.). Guide for crystallization. Retrieved February 24, 2026, from [Link]

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2024, July 7). (PDF) Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2021, March 12). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Retrieved February 24, 2026, from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved February 24, 2026, from [Link]

  • Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US8148542B2 - Method for producing crystal polymorphs of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid. Retrieved February 24, 2026, from

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved February 24, 2026, from [Link]

Sources

Validation & Comparative

Comparison Guide: NMR Spectrum Analysis of 2-(2-Isobutoxyphenyl)ethanol vs. Para-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation at a Glance

The distinction between 2-(2-Isobutoxyphenyl)ethanol (Ortho) and its para-isomer (2-(4-Isobutoxyphenyl)ethanol) is critical in pharmaceutical intermediate profiling.[1] While both isomers share identical molecular weights (194.27 g/mol ) and functional groups, their symmetry properties create distinct NMR fingerprints.

FeatureOrtho Isomer (1,2-substituted)Para Isomer (1,4-substituted)
Symmetry Element None (Asymmetric relative to substituents)Plane of Symmetry (C2 axis)
Aromatic Region (

H)
4 Distinct Signals (Complex ABCD system)2 Distinct Signals (AA'BB' system, appears as 2 doublets)

C Aromatic Signals
6 distinct peaks4 distinct peaks (due to equivalence)
Key NOE Correlation Strong NOE between Isobutoxy-OCH

and Ethanol-CH

No NOE between side chains

Structural Analysis & Symmetry Logic

To interpret the spectra correctly, one must first understand the magnetic environments created by the substitution patterns.

  • Para-Isomer: The molecule possesses a plane of symmetry passing through the C1 and C4 carbons. This makes the protons at C2/C6 equivalent and C3/C5 equivalent.

  • Ortho-Isomer: The 1,2-substitution breaks all symmetry.[1] Every aromatic proton (H3, H4, H5, H6) resides in a unique magnetic environment due to the differing electronic effects (Resonance vs. Induction) and steric proximity of the Isobutoxy and Ethanol groups.

Visualization: Isomer differentiation Logic

IsomerLogic Start Unknown Isomer Sample Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Start->Aromatic PatternA 2 Distinct Signals (2H each, ~Doublets) Aromatic->PatternA Symmetry Observed PatternB 4 Distinct Signals (1H each, Multiplets) Aromatic->PatternB No Symmetry ConcA Para-Isomer (Symmetric AA'BB') PatternA->ConcA ConcB Ortho-Isomer (Asymmetric ABCD) PatternB->ConcB NOE_Check Confirm with NOESY 1D/2D ConcB->NOE_Check Validation

Caption: Logical workflow for distinguishing ortho/para isomers based on aromatic coupling patterns and symmetry.

Detailed H NMR Analysis

The Aromatic Region (6.5 – 7.5 ppm)

This is the primary diagnostic region.

  • Para-Isomer (AA'BB' System):

    • You will observe two strong signals integrating to 2 protons each.[2]

    • 
       ~6.85 ppm (d, J=8.5 Hz):  Protons ortho to the Isobutoxy group (shielded by the electron-donating oxygen).
      
    • 
       ~7.15 ppm (d, J=8.5 Hz):  Protons ortho to the Ethanol group (less shielded).
      
    • Note: strictly speaking, this is an AA'BB' system, but at lower fields (300/400 MHz), it often resembles two clean doublets ("roofing" effect may be visible).

  • Ortho-Isomer (ABCD System):

    • You will observe four separate signals (1H each).[2]

    • H-3 (

      
       ~6.8-6.9 ppm, d):  The proton adjacent to the isobutoxy group.[1] Most shielded.
      
    • H-6 (

      
       ~7.1-7.2 ppm, d):  Adjacent to the ethanol chain.[1]
      
    • H-4 & H-5 (

      
       ~6.9-7.2 ppm, m):  Two triplets/multiplets representing the other ring protons.[1][3]
      
The Aliphatic Side Chains

While the chemical shifts are similar, the Ortho Effect causes subtle des-shielding and changes in magnetic anisotropy.[1]

Proton GroupFragmentApprox.[4][2][5][6][7][8][9][10][11][12] Shift (

)
MultiplicityNotes
Isobutoxy Tail
-O-CH

-
Isobutoxy3.70 - 3.75Doublet (J=6.5 Hz)Slightly downfield in Ortho due to crowding.[1]
-CH(CH

)

Isobutoxy1.00 - 1.05Doublet (J=6.7 Hz)Distinctive isopropyl doublet.
-CH -Isobutoxy2.05 - 2.15Multiplet (Septet)
Ethanol Tail
Ar-CH

-
Ethanol2.80 (Para) vs 2.95 (Ortho)Triplet (J=7.0 Hz)Diagnostic: Ortho isomer often shifts this downfield due to steric compression.
-CH

-OH
Ethanol3.80 - 3.85Triplet (or m)Position varies with concentration/solvent.[1][4]

Advanced Validation: NOE Spectroscopy

When retention times or chemical shifts are ambiguous, Nuclear Overhauser Effect (NOE) spectroscopy provides definitive structural proof.

  • Mechanism: NOE signals arise from through-space magnetic interactions (typically < 5 Å).[1]

  • Ortho Scenario: The ether oxygen (-O-CH

    
    -) and the benzylic carbon (Ar-CH
    
    
    
    -) are on adjacent ring carbons.[1] Conformational rotation allows these protons to come into close proximity.
    • Result: Irradiating the Isobutoxy -OCH

      
       will show an enhancement of the Ethanol Ar-CH
      
      
      
      signal.[1]
  • Para Scenario: The substituents are on opposite sides of the rigid benzene ring.

    • Result: No NOE enhancement between the two side chains.

Visualization: NOE Interaction Map

NOE_Map cluster_ortho Ortho Isomer (Close Proximity) cluster_para Para Isomer (Distant) Ortho_Iso Isobutoxy (-OCH2-) Ortho_Eth Ethanol (Ar-CH2-) Ortho_Iso->Ortho_Eth Strong NOE Signal Para_Iso Isobutoxy (-OCH2-) Para_Ring Benzene Ring Spacer Para_Iso->Para_Ring Para_Eth Ethanol (Ar-CH2-) Para_Iso->Para_Eth NO Signal Para_Ring->Para_Eth

Caption: Spatial proximity in the Ortho isomer allows for NOE signal enhancement, absent in the Para isomer.

Experimental Protocol

To ensure high-quality data that resolves the aromatic multiplets, follow this protocol.

Sample Preparation[1]
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) for routine analysis.[1]
    
    • Alternative: Use DMSO-d

      
        if the -OH proton needs to be characterized (it will appear as a triplet at ~4.5 ppm due to coupling with the adjacent CH
      
      
      
      , whereas in CDCl
      
      
      it is often a broad singlet).[1]
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

    • Caution: Higher concentrations can cause viscosity broadening and shift the -OH peak.[1]

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that degrade shimming.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H zg30.

  • Scans (NS): 16 (Sufficient for >10 mg).

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure full relaxation of aromatic protons for accurate integration.

  • Spectral Width: -2 to 14 ppm.[1]

Processing
  • Phasing: Apply automatic phasing, then manual correction to ensure flat baseline around the aromatic region.

  • Integration:

    • Calibrate the Isobutoxy methyl doublet (6H) to value 6.00.

    • Verify the aromatic region integrates to exactly 4.00.

    • Quality Check: If Aromatic region integrates < 4.00 relative to alkyls, check for relaxation issues or impurities.

References

  • BenchChem. (2025).[8] A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. Retrieved from

  • Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring. Retrieved from

  • National Institute of Standards and Technology (NIST). 2-(4-Methoxyphenyl)ethanol Mass Spectrum & Data. Retrieved from [1]

  • PubChem. Ethanol, 2-(2-methylpropoxy)- (Isobutoxyethanol derivative data). Retrieved from

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Data for Benzene Derivatives. University of Wisconsin-Madison.[1] Retrieved from

Sources

A Senior Application Scientist's Guide to Resolving Isobutoxyphenyl Ethanol Positional Isomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selectivity for Positional Isomers

In pharmaceutical development and chemical analysis, the precise separation and quantification of isomers are critical. Positional isomers, such as the ortho-, meta-, and para- variants of isobutoxyphenyl ethanol, present a significant chromatographic challenge. These molecules share the same molecular formula and weight, leading to nearly identical physicochemical properties like hydrophobicity and pKa. Consequently, achieving baseline separation requires a highly selective High-Performance Liquid Chromatography (HPLC) method that can exploit the subtle differences in their molecular structure and polarity.

This guide provides an in-depth comparison and a detailed methodology for resolving the 2-, 3-, and 4-isobutoxyphenyl ethanol isomers. We will explore the causal factors behind chromatographic choices, from stationary phase selection to mobile phase optimization, to provide researchers with a robust framework for developing and validating a successful separation protocol.

The Chromatographic Challenge: Exploiting Subtle Structural Differences

Standard reversed-phase columns, like C18, separate compounds primarily based on hydrophobic interactions.[1] While effective for many separations, their selectivity for positional isomers can be limited. The isobutoxyphenyl ethanol isomers differ only in the substitution position on the phenyl ring, which results in minor variations in dipole moment and molecular geometry.

  • 2-(ortho)-isobutoxyphenyl ethanol: The proximity of the isobutoxy and ethanol groups can lead to intramolecular hydrogen bonding. This may slightly reduce the molecule's overall polarity and its interaction with the polar mobile phase, potentially leading to earlier elution in reversed-phase chromatography compared to its isomers.

  • 3-(meta)-isobutoxyphenyl ethanol: This isomer has an intermediate polarity and spatial arrangement.

  • 4-(para)-isobutoxyphenyl ethanol: The symmetrical structure of the para isomer often allows for a more efficient packing and interaction with the hydrophobic C18 chains of the stationary phase, typically resulting in the longest retention time.

To resolve these subtle differences, a stationary phase that offers alternative separation mechanisms, such as π-π interactions, is often required.[2][3]

Strategic Method Development: Causality Behind Experimental Choices

Achieving a successful separation of positional isomers is not a matter of chance, but of strategic selection of chromatographic parameters.

Pillar 1: Stationary Phase Selection

While a high-quality C18 column can sometimes provide adequate separation, a Phenyl-based stationary phase is often a superior choice for aromatic positional isomers.[2][3][4]

  • Rationale: Phenyl columns possess phenyl groups bonded to the silica support. This allows for π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of the isobutoxyphenyl ethanol isomers.[4][5] These interactions are highly sensitive to the electron density distribution and geometry of the analyte. Differences in the substitution pattern (ortho, meta, para) alter the electronic state of the aromatic ring, which can be exploited by the phenyl stationary phase to enhance selectivity beyond simple hydrophobicity.[2] For this application, a Phenyl-Hydride column is recommended for its unique selectivity and stability.[5][6]

Pillar 2: Mobile Phase Optimization

The mobile phase composition is a powerful tool for fine-tuning selectivity.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.

    • Methanol is a protic solvent and a better hydrogen bond donor/acceptor. It can engage in different secondary interactions with the isomers compared to ACN. For phenyl columns, methanol is often preferred as it can enhance the π-π interactions, leading to better selectivity for aromatic compounds.[7]

    • Acetonitrile is aprotic and generally has a stronger elution strength.

    • Recommendation: Begin method development with a Methanol/Water mobile phase.

  • Additives (Acid/Buffer): The addition of a small amount of acid, such as 0.1% formic acid, is crucial.

    • Rationale: It ensures the protonation of any residual silanol groups on the silica-based stationary phase. This minimizes undesirable secondary interactions (ion-exchange) that can lead to peak tailing and poor reproducibility.[8] It also provides a consistent pH for reliable retention times.

Pillar 3: Detector Settings

The presence of a phenyl ring in the isobutoxyphenyl ethanol isomers makes them ideal for UV detection.

  • Rationale: Aromatic systems exhibit strong absorbance in the UV region. A preliminary scan of the analyte standards will reveal the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity. For phenyl-containing compounds, a detection wavelength between 254 nm and 270 nm is typically effective.[9]

Visualizing the Method Development Workflow

The following diagram illustrates the logical flow for developing a robust HPLC method for isomer separation.

HPLC_Method_Development cluster_prep Phase 1: Preparation cluster_dev Phase 2: Optimization cluster_val Phase 3: Validation Prep Define Separation Goal: Resolve o, m, p Isomers Select Select Column: Phenyl-Hydride for π-π interactions Prep->Select Mobile Prepare Mobile Phase: MeOH/Water with 0.1% Formic Acid Select->Mobile Initial Initial Gradient Run (e.g., 5-95% MeOH) Mobile->Initial Evaluate Evaluate Chromatogram: - Peak Shape - Resolution (Rs) Initial->Evaluate Optimize Optimize Method: - Adjust Gradient Slope - Convert to Isocratic Evaluate->Optimize Final Final Isocratic Method Optimize->Final Validate System Suitability Test: - Tailing Factor - Plate Count - Reproducibility Final->Validate

Caption: A logical workflow for HPLC method development.

Exemplar Experimental Protocol

This protocol provides a self-validating system for the separation of isobutoxyphenyl ethanol isomers.

1. Materials and Instrumentation

  • HPLC System: Quaternary HPLC system with UV/DAD detector.

  • Column: Cogent Phenyl Hydride™, 4 µm, 100Å, 4.6 x 150 mm.[5]

  • Reagents: HPLC-grade Methanol, HPLC-grade Water, Formic Acid (≥98%).

  • Standards: Reference standards for 2-, 3-, and 4-isobutoxyphenyl ethanol (1 mg/mL each in Methanol).

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 270 nm[9]

  • Gradient Program (for initial screening):

    • 0-2 min: 50% B

    • 2-15 min: 50% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 50% B (re-equilibration)

3. Sample Preparation

  • Prepare a mixed standard solution containing all three isomers at a concentration of 10 µg/mL each by diluting the stock standards in a 50:50 mixture of Mobile Phase A and B.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability

  • Before sample analysis, perform five replicate injections of the mixed standard.

  • Acceptance Criteria:

    • Resolution (Rs) between adjacent peaks > 1.5.

    • Tailing factor (T) for each peak between 0.9 and 1.5.

    • Relative Standard Deviation (%RSD) for retention time and peak area < 2.0%.

5. Analysis and Optimization

  • Run the initial gradient method to determine the approximate elution conditions.

  • Based on the gradient results, an optimized isocratic method can be calculated. For example, if the isomers elute between 60-70% Methanol, an isocratic run at 65% Methanol could be tested to improve resolution and shorten run time.

Expected Results and Data Comparison

Based on the principles of reversed-phase chromatography and π-π interactions, a distinct retention time profile is expected. The para-isomer is anticipated to be the most retained due to its symmetry and strong hydrophobic/π-π interactions, while the ortho-isomer may elute earliest.

Table 1: Representative HPLC Retention Data for Isobutoxyphenyl Ethanol Isomers

IsomerExpected Retention Time (min)*Resolution (Rs)Tailing Factor
2-Isobutoxyphenyl ethanol (ortho)10.2-1.1
3-Isobutoxyphenyl ethanol (meta)11.52.1 (vs. ortho)1.2
4-Isobutoxyphenyl ethanol (para)12.82.3 (vs. meta)1.1

*Note: These are exemplary retention times based on an optimized isocratic method (e.g., 65% Methanol). Actual times will vary based on the specific HPLC system and exact conditions.

Visualizing the Separation Mechanism

The diagram below illustrates the differential interactions leading to the separation of the isomers on a phenyl stationary phase.

Separation_Mechanism cluster_column Phenyl Stationary Phase (Hydrophobic with π-electron clouds) cluster_isomers Isomer Interaction cluster_elution Elution Order StationaryPhase Si-Phenyl Si-Phenyl Si-Phenyl Ortho ortho-Isomer (Weaker Interaction) Ortho->StationaryPhase Meta meta-Isomer (Moderate Interaction) Elution1 Elutes First (Lowest RT) Ortho->Elution1 Intramolecular H-bonding reduces interaction Meta->StationaryPhase Para para-Isomer (Strongest Interaction) Elution2 Elutes Second Meta->Elution2 Para->StationaryPhase Elution3 Elutes Last (Highest RT) Para->Elution3 Symmetry allows strong hydrophobic & π-π stacking

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(2-Isobutoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

In the development of alkoxy-substituted phenyl therapeutics (e.g., xanthine oxidase inhibitors like Febuxostat or specific fragrance intermediates), 2-(2-Isobutoxyphenyl)ethanol (CAS: 1378825-15-0) frequently appears as a critical process impurity or metabolic intermediate. Its structural specificity—an ortho-substituted isobutoxy group—presents unique analytical challenges compared to its para-isomer or straight-chain analogs.

This guide provides an in-depth mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of this compound. Unlike standard spectral libraries which may lack detailed entries for this specific regioisomer, this document synthesizes first-principles fragmentation logic with comparative data to establish a robust identification protocol. We compare this compound against its primary structural "mimics" to ensure unambiguous identification in complex matrices.

Chemical Identity & Structural Properties[4][8]

PropertyTarget CompoundAlternative A (Regioisomer)Alternative B (Chain Isomer)
Name This compound 2-(4-Isobutoxyphenyl)ethanol2-(2-n-Butoxyphenyl)ethanol
Structure Ortho-isobutoxy, Ortho-hydroxyethylPara-isobutoxy, Para-hydroxyethylOrtho-n-butoxy, Ortho-hydroxyethyl
CAS 1378825-15-0123195-72-21443333-78-5
MW 194.27 Da194.27 Da194.27 Da
Key Feature High steric hindrance; prone to ortho-effects.[]Low steric hindrance; linear fragmentation.Linear alkyl chain; distinct McLafferty rearrangement.

Fragmentation Analysis (EI-MS)

The Electron Ionization (70 eV) spectrum of this compound is governed by the interaction between the ether oxygen, the branched alkyl chain, and the ortho-ethanol substituent.

The Molecular Ion ( )[9][10][11]
  • m/z 194: The molecular ion is detectable but typically of low intensity (<10%) due to the lability of the isobutoxy ether linkage and the stability of the fragment ions.

Primary Fragmentation Pathways
Pathway A: Alkene Elimination (The Isobutene Loss)

The most dominant pathway for alkyl phenyl ethers with branched chains is the loss of the alkene moiety via a four-membered transition state or a McLafferty-like rearrangement involving the


-hydrogen.
  • Mechanism: The isobutoxy group cleaves to release isobutene (

    
    , 56 Da).
    
  • Resulting Ion: A radical cation at m/z 138 (2-(2-hydroxyphenyl)ethanol radical cation).

  • Differentiation: This loss is significantly faster for isobutoxy groups (forming stable tertiary carbocation character in transition) than for n-butoxy groups.

Pathway B: The "Ortho Effect" (Cyclization)

Unique to the ortho-isomer, the proximity of the hydroxyethyl side chain to the phenol oxygen (formed after isobutene loss) facilitates cyclization.

  • Mechanism: The m/z 138 ion undergoes intramolecular dehydration (

    
    , 18 Da).
    
  • Resulting Ion: m/z 120 . This corresponds to the 2,3-dihydrobenzofuran radical cation.

  • Diagnostic Value: This peak is the fingerprint of the ortho-isomer. The para-isomer (Alternative A) cannot physically cyclize this way and will instead show sequential loss of

    
     or CO, but lacks the intense m/z 120 transition.
    
Pathway C: Alkyl Chain Fragmentation
  • m/z 57: The isobutyl group ($ -CH_2-CH(CH_3)_2 $) readily cleaves to form the stable isobutyl cation (or rearranges to tert-butyl cation). This peak is often the base peak or very prominent in the low-mass region.

Comparative Fragmentation Table
m/z (Fragment)IdentityRelative Abundance (Target)Relative Abundance (Para-Isomer)Mechanism
194

LowMediumMolecular Ion
138

High HighLoss of Isobutene (McLafferty/Rearrangement)
120

High (Diagnostic) Trace/Absent Ortho-Cyclization (Dihydrobenzofuran formation)
107

MediumHighBenzylic cleavage (Hydroxytropylium)
57

HighHighIsobutyl cation formation
43

MediumHigh (for n-butyl)Propyl ion (Distinguishes n-butyl isomer)

Visualizing the Fragmentation Pathway[9][12]

The following diagram illustrates the mechanistic flow, highlighting the critical "Ortho-Effect" pathway that validates the identity of the target compound.

FragmentationPathway cluster_legend Key M_Ion Molecular Ion (M+) m/z 194 [C12H18O2]+. Isobutene_Loss Phenol-Alcohol Radical m/z 138 [C8H10O2]+. M_Ion->Isobutene_Loss - C4H8 (Isobutene) (McLafferty-like) Alkyl_Cation Isobutyl Cation m/z 57 [C4H9]+ M_Ion->Alkyl_Cation Inductive Cleavage Cyclization Dihydrobenzofuran Ion m/z 120 [C8H8O]+. Isobutene_Loss->Cyclization - H2O (Ortho Effect) *DIAGNOSTIC STEP* Tropylium Hydroxytropylium m/z 107 [C7H7O]+ Isobutene_Loss->Tropylium - CH2OH key1 Red Arrow = Diagnostic for Ortho-Isomer

Figure 1: Mechanistic fragmentation pathway of this compound. The formation of the m/z 120 ion via cyclization is the critical differentiator from para-substituted isomers.

Validated Experimental Protocol

To ensure reproducibility and distinguish the target from its isomers, the following GC-MS protocol is recommended. This protocol includes a System Suitability Test (SST) to validate the instrument's capability to resolve the "ortho effect" ions.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of the target substance in 10 mL of HPLC-grade Methanol.

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Methanol (Final conc: 100 µg/mL).

  • Derivatization (Optional but Recommended): To confirm the alcohol group, treat 50 µL of sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 mins. Note: This guide focuses on the underivatized fragmentation for structural elucidation.

GC-MS Conditions
  • Column: DB-5MS UI or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • MS Source: EI mode (70 eV), 230°C.

  • Scan Range: m/z 35–350.

System Suitability & Data Interpretation

Self-Validating Logic:

  • Retention Time Check: The ortho-isomer typically elutes before the para-isomer due to intramolecular hydrogen bonding reducing polarity.

  • Diagnostic Ratio Calculation:

    • Extract ion chromatograms (EIC) for m/z 138 and m/z 120.

    • Calculate Ratio

      
      .
      
    • Criteria: If

      
      , the analyte is likely the Ortho  isomer. If 
      
      
      
      , it is likely the Para isomer (which cannot cyclize efficiently).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Foundational text for McLafferty rearrangement and Ortho-effects).
  • NIST Mass Spectrometry Data Center. (2025). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for general phenol ether fragmentation rules).

  • PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of Ortho- vs. Para-Isobutoxy Phenethyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. The positional isomerism of substituents on an aromatic ring can dramatically alter a compound's pharmacological profile, influencing its potency, selectivity, and even its mode of action. This guide provides an in-depth comparative analysis of the anticipated bioactivity of ortho- and para-isobutoxy phenethyl alcohols, grounded in established principles of medicinal chemistry and supported by data from analogous compounds.

The Critical Influence of Positional Isomerism

Phenethyl alcohols and their amine counterparts are privileged scaffolds in medicinal chemistry, forming the backbone of numerous neurotransmitters, hormones, and therapeutic agents.[1] The introduction of an isobutoxy group onto the phenyl ring significantly increases the lipophilicity of the parent phenethyl alcohol molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The positioning of this bulky, flexible substituent—either at the ortho (2-position) or para (4-position) of the phenyl ring—is predicted to have profound effects on the molecule's bioactivity.

Insights from Analogous Structures

Structure-activity relationship studies on various substituted phenethylamines consistently demonstrate that the location of substituents on the phenyl ring dictates their interaction with G-protein coupled receptors (GPCRs) and transporters.

For instance, in the context of serotonin 5-HT2A receptor binding, a key target for psychedelic drugs and some psychiatric medications, alkyl or halogen groups at the para position of the phenethylamine core have been shown to enhance binding affinity.[2][3] Furthermore, studies on a series of 4-alkoxy-substituted (para-substituted) 2,5-dimethoxyphenethylamines revealed that extending the alkoxy group generally increases binding affinities at both the 5-HT2A and 5-HT2C receptors.[4][5] This suggests that the para-isobutoxy isomer may exhibit higher affinity for these receptors compared to the ortho-isomer, where the bulky isobutoxy group in close proximity to the ethyl alcohol side chain could introduce steric hindrance, potentially impeding optimal receptor binding.

Conversely, the ortho position is not always associated with diminished activity. In a study of N-phenethyl analogues of oxide-bridged phenylmorphans, the para-hydroxy substituted enantiomer was found to be a µ-opioid agonist, while the ortho-hydroxy substituted enantiomer displayed potent µ-opioid antagonist activity. This dramatic shift from agonist to antagonist highlights how positional changes can fundamentally alter the way a ligand interacts with the binding pocket of a receptor, influencing the conformational changes that lead to downstream signaling.

Based on these principles, it is reasonable to hypothesize that para-isobutoxy phenethyl alcohol may exhibit higher affinity for certain GPCRs, such as the serotonin receptors, compared to its ortho-isomer. However, the precise nature of the biological activity—whether agonistic, antagonistic, or inverse agonistic—would require empirical determination through functional assays.

Comparative Bioactivity Profile (Hypothesized)

FeatureOrtho-Isobutoxy Phenethyl AlcoholPara-Isobutoxy Phenethyl AlcoholRationale
Receptor Binding Affinity Potentially lower due to steric hindrance from the bulky isobutoxy group near the ethyl alcohol side chain.Potentially higher, as the para position is often favorable for bulky substituents in phenethylamine derivatives, leading to enhanced receptor interactions.[2][4]
Functional Activity Unpredictable without experimental data. Could range from agonist to antagonist depending on the specific receptor and how the molecule orients in the binding pocket.Unpredictable without experimental data. The increased binding affinity may or may not correlate with agonist potency.
Selectivity The steric bulk in the ortho position could potentially confer higher selectivity for certain receptor subtypes by preventing binding to others.May exhibit a broader spectrum of activity due to potentially less restricted binding conformations.
Lipophilicity High, contributing to good membrane permeability.High, and potentially slightly different from the ortho isomer, which could influence its pharmacokinetic profile.

Experimental Protocols for Empirical Validation

To empirically determine and compare the bioactivities of ortho- and para-isobutoxy phenethyl alcohols, a series of well-established in vitro assays are recommended. The following protocols provide a framework for these investigations.

Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of the test compounds for a specific receptor by measuring their ability to displace a radiolabeled ligand.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target receptor A1 Incubate membranes, radioligand, and test compound (or buffer for total binding, or unlabeled ligand for non-specific binding) P1->A1 P2 Dilute radioligand and test compounds to desired concentrations P2->A1 S1 Rapid filtration through glass fiber filters to separate bound from free radioligand A1->S1 S2 Wash filters to remove non-specifically bound radioligand S1->S2 S3 Quantify radioactivity on filters using a scintillation counter S2->S3 D1 Calculate specific binding S3->D1 D2 Generate competition binding curves D1->D2 D3 Determine IC50 values D2->D3 D4 Calculate Ki values using the Cheng-Prusoff equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK-293 or CHO cells) stably or transiently expressing the G-protein coupled receptor of interest. This is typically achieved by cell lysis and differential centrifugation to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-CP55,940 for cannabinoid receptors), and varying concentrations of the test compound (ortho- or para-isobutoxy phenethyl alcohol).

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a set period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for highly sensitive detection of binding. The filtration step is a rapid and effective way to separate the bound from the free ligand, which is crucial for accurate quantification. The inclusion of controls for total and non-specific binding is essential for calculating the specific binding of the radioligand to the receptor.

GPCR Functional Assay (cAMP Assay)

This assay measures the functional consequence of ligand binding, specifically the modulation of adenylyl cyclase activity and the subsequent change in intracellular cyclic AMP (cAMP) levels. This allows for the characterization of the test compounds as agonists, antagonists, or inverse agonists.

Signaling Pathway for a Gs-Coupled GPCR

G Ligand Agonist Ligand (e.g., ortho- or para-isobutoxy phenethyl alcohol) GPCR Gs-Coupled GPCR Ligand->GPCR Binds and Activates G_protein Heterotrimeric G-protein (Gsα, Gβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gsα activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates substrates

Caption: Simplified signaling cascade for a Gs-coupled GPCR.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to the desired confluency.

  • Compound Addition: Treat the cells with varying concentrations of the test compounds. For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist.

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a colorimetric, fluorescent, or luminescent readout.

  • Data Analysis: Plot the cAMP levels against the compound concentration to generate dose-response curves. For agonists, calculate the EC50 (concentration for 50% of maximal response) and Emax (maximal effect). For antagonists, calculate the IC50 and subsequently the Kb (equilibrium dissociation constant).

Causality Behind Experimental Choices: Measuring a downstream second messenger like cAMP provides a direct readout of the functional consequences of receptor activation or inhibition.[6] The use of a homogenous assay format (where all steps are performed in the same well) is amenable to high-throughput screening.

Conclusion

The positional isomerism of the isobutoxy group on the phenethyl alcohol scaffold is anticipated to have a significant impact on the resulting bioactivity. Based on structure-activity relationships of analogous phenethylamine derivatives, the para-isomer is hypothesized to exhibit a higher binding affinity for certain GPCR targets, such as the serotonin 5-HT2A receptor, compared to the ortho-isomer. However, the functional consequences of this binding—whether agonistic or antagonistic—can only be determined through empirical testing.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of these two isomers. By employing techniques such as radioligand binding assays and functional cAMP assays, researchers can elucidate the pharmacological profiles of ortho- and para-isobutoxy phenethyl alcohols, contributing valuable knowledge to the field of drug discovery and development. This systematic approach is essential for identifying promising lead compounds and understanding the subtle yet critical role of molecular architecture in determining biological function.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • Luethi, D., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1064934. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 892484. [Link]

  • Kim, J. Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-185. [Link]

  • Kim, J. Y., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 81-90. [Link]

  • Kim, J. Y., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 81-90. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • QSAR Study on the toxicities of alcohols and phenols based on minimal redundancy maximal relevance and distance correlation feature selection methods. ResearchGate. [Link]

  • Phenethyl alcohol. Wikipedia. [Link]

  • Ferreira, I., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(11), 2669. [Link]

  • Jacobson, A. E., et al. (2008). Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. Organic & Biomolecular Chemistry, 6(16), 2895-2904. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Safety Operating Guide

2-(2-Isobutoxyphenyl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the critical disposal and handling protocols for 2-(2-Isobutoxyphenyl)ethanol (CAS: 82461-14-1).

CRITICAL DISTINCTION: Do not conflate this compound with simple "Ethanol" (Ethyl Alcohol). While it shares the hydroxyl functionality, this is a high-boiling glycol ether derivative with significantly different solubility, flammability, and toxicological profiles. It acts as a surfactant and solvent; therefore, improper disposal into aqueous waste streams can compromise wastewater treatment biology.

Part 1: Chemical Identity & Hazard Assessment

Before initiating disposal, you must characterize the waste stream. This compound is a lipophilic organic liquid.

ParameterSpecificationOperational Implication
CAS Number 82461-14-1Unique identifier for waste manifests.
Physical State Viscous LiquidRequires positive displacement pipetting or pouring; high surface tension.
Flash Point > 100°C (Approx.)Combustible , not Highly Flammable. Unlikely to trigger RCRA D001 unless mixed with lower flashpoint solvents.
Water Solubility Low / ImmiscibleDO NOT attempt to dilute with water for drain disposal. It will phase separate.
Reactivity Ether LinkagePotential for peroxide formation upon prolonged exposure to air/light (Slow).
The "Why" Behind the Protocol
  • Aquatic Toxicity: As a substituted phenethyl alcohol, this compound exhibits acute aquatic toxicity. Discharge into municipal sewage systems is strictly prohibited as it can disrupt microbial digestion in water treatment plants.

  • Oxidation Risk: The primary alcohol group (-CH₂CH₂OH) is susceptible to rapid, exothermic oxidation. Segregation from strong oxidizers (e.g., Nitric Acid, Chromic Acid, Permanganates) is mandatory to prevent runaway thermal events in waste drums.

Part 2: Pre-Disposal Stabilization

1. Segregation Rule (The "Two-Stream" Protocol) Never mix this compound with "Oxidizing Waste." It must be channeled into the Non-Halogenated Organic Solvent stream.

2. Peroxide Verification Although aryl-alkyl ethers are more stable than dialkyl ethers (like diethyl ether), this compound contains an ether linkage.

  • Action: If the container has been opened and stored for >12 months, test for peroxides using semi-quantitative strips (e.g., Quantofix) before consolidating into a bulk drum.

  • Threshold: If >100 ppm peroxides, treat with ferrous sulfate or contact EHS immediately. Do not concentrate by evaporation.

Part 3: The Disposal Workflow (Decision Matrix)

The following logic gate ensures the material ends up in the correct incineration path rather than an incompatible landfill or aqueous stream.

DisposalWorkflow Start Waste: this compound CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Components CheckMix->AnalyzeMix Yes StreamB Stream B: Non-Halogenated Organic (Fuel Blending/Incineration) CheckMix->StreamB No (Pure) OxidizerCheck Contains Oxidizers? (HNO3, H2O2) AnalyzeMix->OxidizerCheck HalogenCheck Contains Halogens? (Cl, Br, F, I) StreamA Stream A: Halogenated Waste (High Temp Incineration) HalogenCheck->StreamA Yes (>1000 ppm) HalogenCheck->StreamB No OxidizerCheck->HalogenCheck No Neutralize STOP: Neutralize/Separate Do NOT Combine OxidizerCheck->Neutralize Yes

Figure 1: Decision matrix for determining the correct waste stream. Note that pure this compound always defaults to Stream B (Non-Halogenated).

Part 4: Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Avoid: Low-density plastics that may swell upon long-term contact with glycol ethers.

  • Venting: Use a cap with a pressure-relief mechanism if the waste is recently generated from a heated reaction to prevent pressure buildup upon cooling/contraction.

Step 2: Labeling (RCRA & GHS Compliance)

Label the waste container immediately upon the first addition of waste.

  • Primary Label: "NON-HALOGENATED ORGANIC WASTE"

  • Constituents: Explicitly list "this compound" (Do not use abbreviations).

  • Hazard Checkboxes: [x] Irritant [x] Combustible (if mixed with solvents).

Step 3: Bulking & Transfer
  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Fume Hood: Perform all transfers inside a certified fume hood. The vapor pressure is low, but inhalation of mists can cause respiratory irritation.

  • Pouring: Pour slowly down the side of the waste funnel to minimize static generation, although the conductivity of this molecule reduces static risk compared to non-polar solvents like Hexane.

Step 4: Final Disposition
  • Method: The preferred method is Incineration (Fuel Blending). The high carbon content allows it to be used as a supplementary fuel source for cement kilns or industrial furnaces.

  • Prohibited:

    • NO Drain Disposal.[1]

    • NO Evaporation in fume hoods (Regulatory violation).

Part 5: Emergency Spill Procedures

If a spill occurs (>500 mL):

  • Isolate: Evacuate the immediate area.

  • Extinguish: Remove ignition sources (Hot plates, stirrers). While flash point is high, it is combustible.

  • Absorb: Do not use paper towels (fire hazard). Use vermiculite , bentonite clay , or commercial "Universal Pig" pads.

  • Clean: Wash the surface with a detergent solution (soap and water) to emulsify the oily residue.

  • Disposal: Collect absorbent material into a wide-mouth jar and label as "Debris contaminated with this compound."

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste." EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets - 29 CFR 1910.1200." OSHA.gov. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11565538 (this compound)." PubChem. [Link]

  • American Chemical Society (ACS). "Identifying and Handling Peroxide-Forming Chemicals." ACS.org. [Link]

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Navigating the Safe Handling of 2-(2-Isobutoxyphenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the last search, a specific Safety Data Sheet (SDS) for 2-(2-Isobutoxyphenyl)ethanol (CAS No. 1378825-15-0) was not publicly available. The following guide is based on the general principles of handling aromatic alcohols and ethers and is intended to provide a framework for safe laboratory practices. It is imperative to obtain the substance-specific SDS from the manufacturer or supplier before any handling, storage, or disposal of this chemical. The information provided herein is for general guidance only and should not be considered a substitute for a formal risk assessment or the specific recommendations found in the manufacturer's SDS.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who may handle this compound. Our commitment is to foster a culture of safety by providing valuable insights that extend beyond the product itself, ensuring that our customers are well-equipped to manage chemical hazards effectively.

Understanding the Hazard Profile of Aromatic Alcohols and Ethers

  • Potential Health Hazards: Chemicals in this class can range from being irritants to more severe health hazards. Potential routes of exposure include inhalation, skin contact, and ingestion.

    • Skin and Eye Irritation: Many aromatic alcohols and ethers can cause irritation upon contact with the skin and eyes.[1]

    • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[1]

    • Systemic Effects: Absorption through the skin or ingestion could potentially lead to systemic health effects. The specific target organs and the severity of these effects are unknown without a substance-specific SDS.

  • Potential Physical Hazards:

    • Flammability: While the flashpoint is not known, many organic compounds of similar molecular weight are combustible or flammable. It is prudent to treat this compound as potentially flammable and keep it away from ignition sources.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling chemicals with unknown hazard profiles. The following table outlines the recommended PPE for handling this compound, based on general best practices for organic chemicals.

Body Part Personal Protective Equipment Rationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and vapors that can cause serious eye irritation or damage.[1]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which could lead to irritation or absorption of the chemical.[2]
Body Laboratory coatTo protect the skin and personal clothing from splashes and spills.
Respiratory Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of potentially harmful vapors. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1]

It is critical to consult the manufacturer's SDS for specific glove compatibility and breakthrough times.

Operational and Disposal Plans: A Step-by-Step Approach

A systematic approach to handling and disposal is essential to minimize risk and ensure regulatory compliance.

Handling and Storage Protocol
  • Procurement and Documentation:

    • Upon receipt of this compound, immediately obtain and review the manufacturer's Safety Data Sheet (SDS).

    • Ensure the container is clearly labeled with the chemical name, CAS number (1378825-15-0), and any hazard pictograms provided on the SDS.

  • Engineering Controls:

    • All handling of this chemical should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

  • Safe Handling Practices:

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Keep the container tightly closed when not in use to prevent the release of vapors.

    • Avoid heating the material unless necessary and with appropriate precautions in place to control vapors.

    • Keep away from heat, sparks, and open flames.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

    • Store in the original, tightly sealed container.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste unless otherwise determined by a formal hazard assessment and in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste (unused product, contaminated materials, and cleaning supplies) in a designated, properly labeled hazardous waste container.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and list any other components.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this chemical down the drain. [3]

Workflow Diagrams for Safe Handling and Disposal

The following diagrams illustrate the key decision points and steps for the safe handling and disposal of this compound.

Safe Handling Workflow for this compound start Start: Receive Chemical sds Obtain and Review Manufacturer's SDS start->sds risk_assessment Perform a Risk Assessment sds->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Perform Experimental Work fume_hood->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage end End of Handling storage->end

Caption: General workflow for the safe handling of this compound.

Disposal Workflow for this compound Waste start Start: Generate Waste collect Collect Waste in a Designated Container start->collect label Label Container as 'Hazardous Waste' with Contents collect->label segregate Segregate from Incompatible Wastes label->segregate store Store in a Satellite Accumulation Area segregate->store ehs_contact Contact EHS for Pickup store->ehs_contact disposal Licensed Hazardous Waste Disposal ehs_contact->disposal end End of Disposal disposal->end

Caption: General workflow for the disposal of this compound waste.

References

  • AFG Bioscience. Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020, November 5). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.